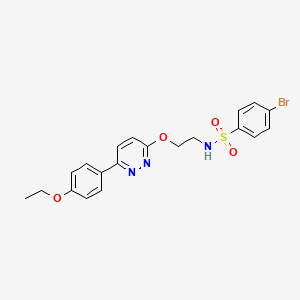![molecular formula C20H17N5O3 B2382810 1-(2,3-Diméthylphényl)-5-[(3-nitrophényl)méthyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 894995-04-1](/img/structure/B2382810.png)
1-(2,3-Diméthylphényl)-5-[(3-nitrophényl)méthyl]pyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,3-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one” is a type of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known for their biological and pharmacological activities . They have been reported to have anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile, and caspase-3-mediated apoptosis .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of chemical reactions . The synthesized compounds were evaluated for their anticancer activity against various human tumor cell lines . The synthesis process involves the use of various chemical reagents and the yield was reported to be 83% .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines are complex and involve multiple steps . The final product is formed by filtering, washing with aqueous ethanol, and recrystallizing from ethanol .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound include a melting point of over 300°C . The IR (KBr) cm −1 values are 3392–3215 (2 NH 2 str), 3001 (CH aromatic str), 2962, 2927, 2854 (CH aliphatic str), 1593, 1560, 1508 (C=N, C=C aromatic str) .Mécanisme D'action
The mechanism of action of 1-(2,3-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,3-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one has a range of biochemical and physiological effects. The compound has been shown to possess anti-inflammatory and analgesic properties, which may make it useful for the treatment of pain and inflammation. Additionally, the compound has been shown to have anti-tumor effects, which may make it useful for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2,3-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its potential for use in the development of new drugs. The compound has been shown to possess a range of biological activities, which may make it a promising candidate for drug development. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound may be toxic at high doses, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 1-(2,3-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one. One potential direction is the development of new drugs based on the compound. The compound has been shown to possess a range of biological activities, which may make it a promising candidate for drug development. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(2,3-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one involves a multistep process that begins with the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazolone intermediate. This intermediate is then reacted with 3-nitrobenzaldehyde in the presence of a catalyst to yield the final product.
Applications De Recherche Scientifique
Agent antifongique
Dans la quête de nouveaux médicaments antifongiques, des dérivés de la 1-(2,3-diméthylphényl)-5-[(3-nitrophényl)méthyl]pyrazolo[3,4-d]pyrimidin-4-one ont été synthétisés et évalués. Ces dérivés présentent une activité contre les champignons pathogènes des plantes, ce qui pourrait avoir des implications pour l'agriculture et la protection des cultures .
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-13-5-3-8-18(14(13)2)24-19-17(10-22-24)20(26)23(12-21-19)11-15-6-4-7-16(9-15)25(27)28/h3-10,12H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYWAINNTCDHQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2382727.png)
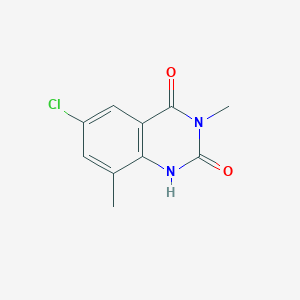
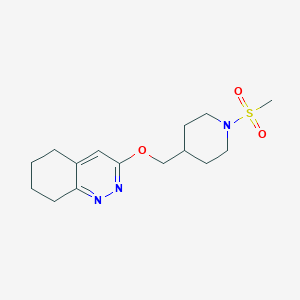
![1-[4-(Cyclopropylmethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2382733.png)
![2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol](/img/structure/B2382734.png)
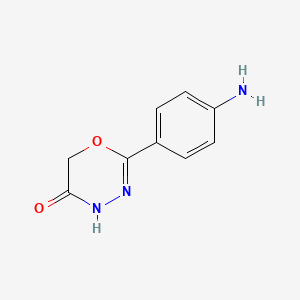
![(3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid](/img/structure/B2382736.png)

![{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}(phenyl)methanone](/img/structure/B2382742.png)
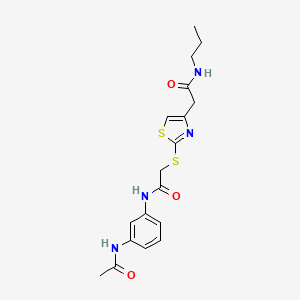
![N,4-diisobutyl-1-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2382747.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2382749.png)
